5,6-dichloro-2-[1-oxo-1-(piperidin-1-yl)hexan-2-yl]-1H-isoindole-1,3(2H)-dione
Overview
Description
5,6-dichloro-2-[1-oxo-1-(piperidin-1-yl)hexan-2-yl]-1H-isoindole-1,3(2H)-dione is a synthetic organic compound that belongs to the class of isoindole derivatives. This compound is characterized by the presence of two chlorine atoms at the 5 and 6 positions of the isoindole ring, a piperidine ring attached to a hexanone moiety, and a dione functionality. Isoindole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dichloro-2-[1-oxo-1-(piperidin-1-yl)hexan-2-yl]-1H-isoindole-1,3(2H)-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be introduced through a cyclization reaction involving a suitable precursor, such as a hexanone derivative, under acidic or basic conditions.
Coupling Reaction: The final step involves coupling the chlorinated isoindole derivative with the piperidine-hexanone moiety using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5,6-dichloro-2-[1-oxo-1-(piperidin-1-yl)hexan-2-yl]-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: The chlorine atoms on the isoindole ring can be substituted with other functional groups using nucleophilic substitution reactions with reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Oxidized isoindole derivatives
Reduction: Reduced isoindole derivatives
Substitution: Substituted isoindole derivatives with various functional groups
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals, dyes, and materials with specific properties.
Mechanism of Action
The mechanism of action of 5,6-dichloro-2-[1-oxo-1-(piperidin-1-yl)hexan-2-yl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: The compound can bind to specific receptors on the surface of cells, modulating their activity and triggering downstream signaling pathways.
Inhibition of Enzymes: The compound may inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways and cellular processes.
Induction of Apoptosis: The compound can induce programmed cell death (apoptosis) in cancer cells, thereby inhibiting their proliferation and growth.
Comparison with Similar Compounds
5,6-dichloro-2-[1-oxo-1-(piperidin-1-yl)hexan-2-yl]-1H-isoindole-1,3(2H)-dione can be compared with other similar compounds, such as:
5,6-dichloro-1H-isoindole-1,3(2H)-dione: Lacks the piperidine-hexanone moiety, resulting in different chemical and biological properties.
2-[1-oxo-1-(piperidin-1-yl)hexan-2-yl]-1H-isoindole-1,3(2H)-dione: Lacks the chlorine atoms, leading to variations in reactivity and biological activity.
5,6-dichloro-2-[1-oxo-1-(morpholin-1-yl)hexan-2-yl]-1H-isoindole-1,3(2H)-dione: Contains a morpholine ring instead of a piperidine ring, which may affect its pharmacological profile.
The uniqueness of this compound lies in its specific structural features, which contribute to its distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
5,6-dichloro-2-(1-oxo-1-piperidin-1-ylhexan-2-yl)isoindole-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22Cl2N2O3/c1-2-3-7-16(19(26)22-8-5-4-6-9-22)23-17(24)12-10-14(20)15(21)11-13(12)18(23)25/h10-11,16H,2-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNZGRUPPCBYOEE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)N1CCCCC1)N2C(=O)C3=CC(=C(C=C3C2=O)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22Cl2N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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